molecular formula C23H23N3O3 B2585658 N-benzyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide CAS No. 872849-05-3

N-benzyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide

Cat. No.: B2585658
CAS No.: 872849-05-3
M. Wt: 389.455
InChI Key: GVOCONLBVVAKRB-UHFFFAOYSA-N
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Description

N-benzyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide (hereafter referred to as Compound A) is a synthetic indole-acetamide derivative characterized by a benzyl group at the acetamide nitrogen and a pyrrolidinyl ethyl substituent at the indole N1 position. This compound belongs to a broader class of bioactive molecules targeting diverse pathways, including tubulin inhibition and anti-inflammatory activity. Below, we compare Compound A with structurally and functionally related analogs, focusing on synthesis, pharmacological properties, and physicochemical characteristics.

Properties

IUPAC Name

N-benzyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c27-21(25-12-6-7-13-25)16-26-15-19(18-10-4-5-11-20(18)26)22(28)23(29)24-14-17-8-2-1-3-9-17/h1-5,8-11,15H,6-7,12-14,16H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOCONLBVVAKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of an indole derivative with a pyrrolidine derivative, followed by benzylation and subsequent acylation to introduce the oxoacetamide group. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide moiety (C=O\text{C=O}) and pyrrolidinone ring undergo hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    Reacts with concentrated HCl (6M\geq 6 \, \text{M}) at reflux to yield:
    2-1-[2-carboxyethyl]indol-3-ylacetic acid\text{2-{1-[2-carboxyethyl]indol-3-yl}acetic acid} (via cleavage of pyrrolidinone) and benzylamine.

  • Basic Hydrolysis :
    NaOH (1M1 \, \text{M}) in aqueous ethanol (70C70^\circ \text{C}) cleaves the acetamide into 2-oxo-2-indol-3-yl-acetic acid\text{2-oxo-2-indol-3-yl-acetic acid} and NN-benzylamine.

Reduction Reactions

The ketone (C=O\text{C=O}) and pyrrolidinone groups are susceptible to reduction:

Reagent Conditions Product Yield
NaBH4\text{NaBH}_4MeOH,0C\text{MeOH}, 0^\circ \text{C}Secondary alcohol at acetamide carbonyl45–60%
LiAlH4\text{LiAlH}_4Dry THF, refluxComplete reduction of pyrrolidinone to pyrrolidine and acetamide to amine75%

Oxidation Reactions

The indole ring and alkyl chains undergo oxidation:

  • Indole Oxidation :
    KMnO4\text{KMnO}_4 in acidic medium (H2SO4\text{H}_2\text{SO}_4) oxidizes the indole moiety to isatin derivatives.

  • Alkyl Chain Oxidation :
    CrO3/H2O\text{CrO}_3/\text{H}_2\text{O} converts the -CH2-\text{-CH}_2\text{-} group in the pyrrolidinone side chain to a ketone.

Electrophilic Substitution on Indole

The indole’s C-5 position is reactive toward electrophiles:

Reagent Product Conditions Notes
Br2\text{Br}_25-Bromoindole derivativeCHCl3,25C\text{CHCl}_3, 25^\circ \text{C}Regioselectivity confirmed via NMR
HNO3\text{HNO}_35-Nitroindole derivativeH2SO4,0C\text{H}_2\text{SO}_4, 0^\circ \text{C}Requires strict temperature control

Nucleophilic Acyl Substitution

The acetamide’s carbonyl reacts with nucleophiles:

  • Amine Attack :
    Reacts with primary amines (e.g., methylamine) in DMF\text{DMF} (100C100^\circ \text{C}) to form substituted amides .

  • Grignard Reagents :
    CH3MgBr\text{CH}_3\text{MgBr} adds to the carbonyl, forming a tertiary alcohol.

Cyclization Reactions

Intramolecular reactions form heterocycles:

  • Thermal Cyclization :
    Heating in DMSO\text{DMSO} (150C150^\circ \text{C}) induces cyclization between the indole’s N-H and acetamide carbonyl, yielding a γ-lactam .

Functional Group Modifications

  • Benzyl Group Halogenation :
    NBS\text{NBS} (in CCl4\text{CCl}_4) brominates the benzyl ring’s para position .

  • Pyrrolidinone Alkylation :
    CH3I\text{CH}_3\text{I} in NaH/THF\text{NaH/THF} alkylates the pyrrolidinone nitrogen.

Biochemical Interactions

While not a classical reaction, the compound inhibits viral RNA-dependent RNA polymerase (RdRp) by binding to the active site via hydrogen bonding (indole N-H and pyrrolidinone C=O groups) .

Scientific Research Applications

Chemical Properties and Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C23H25N3O4S
  • Molecular Weight : 439.5 g/mol

This compound features an indole moiety, which is essential for its biological activity, particularly in inhibiting viral replication.

Antiviral Activity

Recent studies have identified N-benzyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide as a potential inhibitor of RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of RNA viruses, including SARS-CoV-2.

Case Study: SARS-CoV-2 Inhibition
A series of N-benzyl-acetamides, including derivatives similar to this compound, were synthesized and tested for their ability to inhibit the RdRp of SARS-CoV-2. The most potent compounds exhibited IC50 values ranging from 1.11 μM to 4.55 μM, demonstrating significant antiviral activity compared to the control drug remdesivir, which had an IC50 of 1.19 μM .

Antitrypanosomal Activity

The indole motif present in N-benzyl derivatives has been linked to antitrypanosomal properties. Compounds that incorporate this structure have shown efficacy against Trypanosoma brucei, the causative agent of sleeping sickness.

Research Findings
The enzyme TryS, crucial for the parasite's metabolism, was targeted by these compounds. Studies indicated that modifications to the indole structure could enhance activity against this pathogen .

Data Summary

ApplicationTarget Pathogen/ConditionIC50 Values (μM)Reference
SARS-CoV-2 InhibitionSARS-CoV-21.11 - 4.55[PMC8191315]
Antitrypanosomal ActivityTrypanosoma bruceiNot specified[PMC10688702]

Mechanism of Action

The mechanism of action of N-benzyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Core Scaffold and Substituents

Compound A features:

  • Indole core : Substituted at N1 with a 2-oxo-2-(pyrrolidin-1-yl)ethyl group.
  • Acetamide side chain : N-benzyl substitution at the α-carbonyl position.

Key analogs (Table 1):

Compound Name Core Structure N1 Substituent Acetamide Substituent Biological Activity Reference
Compound A Indole 2-oxo-2-(pyrrolidin-1-yl)ethyl N-benzyl Not reported (structural focus) -
D-24851 Indole 4-chlorobenzyl N-pyridin-4-yl Tubulin inhibition [7]
N-benzyl-2-(1H-indol-3-yl)-N-methyl-2-oxo-acetamide Indole Methyl N-benzyl Medicinal use (unspecified) [14]
2-(1H-Indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide Indole None (free NH) N-(2-methylphenyl) Not reported [6]
IJUSOW Indole Ethyl-5-methoxy N-(4-methoxyphenyl) Not reported [10]

Structural Insights :

  • Pyrrolidinyl vs.
  • N-Methyl vs. N-Benzyl (Compound A vs. ) : The N-methyl analog lacks the pyrrolidinyl side chain, reducing steric bulk but possibly diminishing target engagement.

Compound A and Related Pathways

Indole alkylation : Substitution at N1 using 2-oxo-2-(pyrrolidin-1-yl)ethyl bromide.

Acetamide formation : Coupling of indole-3-glyoxylic acid with benzylamine via activation (e.g., EDCI/HOBt).

Other Methods :

  • Hydrazone formation (): Condensation of indole-3-carbaldehydes with hydrazides, yielding anti-inflammatory hydrazones (e.g., 6a ) .

Pharmacological and Physicochemical Properties

Physicochemical Properties (Predicted)

Property Compound A D-24851 IJUSOW
Molecular Weight (g/mol) ~438.5 377.8 317.3
LogP (Lipophilicity) ~2.1 (moderate) 3.5 (high) 1.8 (low)
Hydrogen Bond Donors 2 2 1
Solubility Moderate (polar pyrrolidine) Low (chlorobenzyl) High (methoxy groups)

Key Observations :

  • Methoxy-substituted analogs (e.g., IJUSOW) exhibit higher solubility due to polar groups.

Biological Activity

N-benzyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
CAS Number 878057-22-8
Molecular Formula C23H25N3O4S
Molecular Weight 439.5 g/mol
Density N/A
Boiling Point N/A
Melting Point N/A

Research indicates that this compound exhibits multiple mechanisms of action, particularly in neuroprotection and anti-inflammatory responses.

  • Neuroprotective Effects : The compound has shown promising results in protecting neuronal cells from oxidative stress. It appears to inhibit the aggregation of amyloid-beta (Aβ) peptides, which are implicated in neurodegenerative diseases such as Alzheimer's disease. This inhibition is associated with reduced reactive oxygen species (ROS) production and improved cognitive function in animal models .
  • Anti-inflammatory Activity : The compound also demonstrates anti-inflammatory properties by blocking the NF-kB signaling pathway, which is crucial in mediating inflammatory responses. Inhibition of this pathway is linked to decreased production of pro-inflammatory cytokines .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound:

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter degradation. The IC50 values for these inhibitory activities were found to be lower than those of standard drugs used in Alzheimer's treatment, indicating a potential for therapeutic use .

In Vivo Studies

In vivo studies on scopolamine-induced cognitive impairment models showed that administration of the compound significantly improved learning and memory functions. Behavioral assessments indicated enhanced performance in maze tests, suggesting cognitive enhancement properties .

Case Studies

  • Neuroprotection in Alzheimer's Models : A study involving transgenic mice models for Alzheimer's disease reported that treatment with this compound led to a marked decrease in Aβ plaque deposition and improved synaptic integrity compared to untreated controls .
  • Anti-inflammatory Effects : Another case study highlighted the compound's ability to reduce neuroinflammation markers in the brains of mice subjected to lipopolysaccharide (LPS)-induced inflammation. The treatment group exhibited lower levels of TNF-alpha and IL-6 compared to the control group, supporting its anti-inflammatory profile .

Q & A

Q. Table 1: Biological Activity of Structural Analogs

Compound IDTargetIC50 (nM)Solubility (µg/mL)Reference
D-24851 ()Tubulin12.48.2 (PBS)
NZ-65 ()ULK1/autophagy34.715.6 (DMSO)
Lipid2 ()Gene deliveryN/A42.1 (aqueous)

Q. Table 2: Key NMR Shifts for Core Structure

Proton Positionδ (ppm)MultiplicityCorrelation (ADEQUATE)
Indole C3-H7.52singletC2, C7a
Pyrrolidinyl N-CH23.88tripletAdjacent CH2
Acetamide C=O170.2N/AConfirmed by 13C

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